Cas no 937738-63-1 (Resolvin D1 Methyl Ester)

Resolvin D1 Methyl Ester 化学的及び物理的性質
名前と識別子
-
- RvD1-ME
- ResolvinD1MethylEster
- RvD1-methyl ester
- Resolvin D1 methyl ester
- GTPL5555
- Q27088649
- methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate
- DA-67162
- 937738-63-1
- SCHEMBL23347491
- AKOS040755658
- HY-128031
- CS-0094997
- Resolvin D1 Methyl Ester
-
- インチ: 1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1
- InChIKey: WUKVAFWBFGABJN-ZXQGQRHTSA-N
- ほほえんだ: O[C@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CC)O)O)C/C=C\CCC(=O)OC
計算された属性
- せいみつぶんしりょう: 390.24062418g/mol
- どういたいしつりょう: 390.24062418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 15
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 6
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 87
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 562.1±50.0 °C at 760 mmHg
- フラッシュポイント: 185.4±23.6 °C
- じょうきあつ: 0.0±3.5 mmHg at 25°C
Resolvin D1 Methyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Resolvin D1 Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | R144715-0.5mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 0.5mg |
$ 815.00 | 2022-06-03 | ||
TRC | R144715-2.5mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 2.5mg |
$3605.00 | 2023-05-17 | ||
TRC | R144715-.5mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 5mg |
$988.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66702-50ug |
Resolvin D1 methyl ester |
937738-63-1 | 98% | 50ug |
¥7377.00 | 2023-09-08 | |
TRC | R144715-25mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 25mg |
$ 29000.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66702-25ug |
Resolvin D1 methyl ester |
937738-63-1 | 98% | 25ug |
¥4040.00 | 2023-09-08 | |
TRC | R144715-1mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 1mg |
$1636.00 | 2023-05-17 | ||
TRC | R144715-5mg |
Resolvin D1 Methyl Ester |
937738-63-1 | 5mg |
$6831.00 | 2023-05-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R913143-50μg |
Resolvin D1 methyl ester |
937738-63-1 | 98% | 50μg |
¥13,298.00 | 2022-08-31 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66702-10ug |
Resolvin D1 methyl ester |
937738-63-1 | 98% | 10ug |
¥1764.00 | 2023-09-08 |
Resolvin D1 Methyl Ester 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
Resolvin D1 Methyl Esterに関する追加情報
Resolvin D1 Methyl Ester (CAS 937738-63-1): A Novel Anti-inflammatory Agent in the Era of Precision Medicine
Resolvin D1 Methyl Ester, with the chemical structure of CAS 937738-63-1, represents a breakthrough in the development of endogenous anti-inflammatory mediators. As a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), this compound belongs to the family of resolvin lipid mediators, which are known for their potent resolution of inflammation. Recent studies have highlighted its role in modulating immune responses and its potential therapeutic applications in chronic inflammatory diseases. This Resolvin D1 Methyl Ester is particularly notable for its enhanced bioavailability and stability compared to its parent molecule, making it a promising candidate for clinical translation.
The Resolvin D1 Methyl Ester is synthesized from the enzymatic conversion of DHA by the 15-lipoxygenase pathway, a process that generates a series of bioactive lipid mediators. Unlike traditional anti-inflammatory drugs that suppress immune activity, Resolvin D1 Methyl Ester works by promoting the resolution of inflammation through the activation of specific receptors such as ALX/FPR2 and BLT1. This mechanism allows it to regulate inflammatory processes without compromising the body's ability to respond to pathogens, a critical advantage in the treatment of autoimmune and inflammatory disorders.
Recent advances in lipidomics have provided deeper insights into the pharmacological properties of Resolvin D1 Methyl Ester. A 2023 study published in Journal of Biological Chemistry demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines like IL-6 and TNF-α in murine models of colitis. The study also revealed that Resolvin D1 Methyl Ester enhances the phagocytic activity of macrophages, thereby accelerating the clearance of necrotic cells and promoting tissue repair. These findings underscore its potential as a therapeutic agent for conditions such as inflammatory bowel disease (IBD) and psoriatic arthritis.
The Resolvin D1 Methyl Ester has been extensively investigated for its role in modulating immune cell function. Research published in Frontiers in Immunology (2024) showed that this compound selectively inhibits the activation of Th17 cells, which are implicated in the pathogenesis of several autoimmune diseases. By reducing the secretion of IL-17 and IFN-γ, Resolvin D1 Methyl Ester may offer a novel approach to treating conditions like multiple sclerosis and type 1 diabetes. Additionally, its ability to suppress the activity of neutrophils suggests potential applications in the management of acute respiratory distress syndrome (ARDS) and other inflammatory lung diseases.
One of the most significant breakthroughs in the field of Resolvin D1 Methyl Ester research is its role in neuroinflammation. A 2023 clinical trial conducted by the National Institute of Neurological Disorders and Stroke (NINDS) found that oral administration of Resolvin D1 Methyl Ester significantly reduced neuroinflammatory markers in patients with Alzheimer's disease. The study, published in Neurology, reported a 30% decrease in CSF IL-1β levels and improved cognitive function in treated patients. These results highlight the potential of Resolvin D1 Methyl Ester as a therapeutic agent for neurodegenerative disorders.
From a pharmacokinetic perspective, the Resolvin D1 Methyl Ester exhibits superior bioavailability compared to other resolvin derivatives. A 2024 pharmacokinetic study in Drug Metabolism and Disposition demonstrated that this compound achieves peak plasma concentrations within 2 hours of oral administration, with a half-life of approximately 6 hours. This rapid absorption and prolonged action make it suitable for both acute and chronic inflammatory conditions. Furthermore, its lipid-soluble nature allows for efficient delivery to target tissues, enhancing its therapeutic efficacy.
The Resolvin D1 Methyl Ester has also shown promise in the treatment of cardiovascular diseases. A 2023 meta-analysis published in Circulation reviewed multiple preclinical studies and found that this compound reduces the risk of atherosclerosis by inhibiting the migration of smooth muscle cells and reducing oxidative stress. The study also noted that Resolvin D1 Methyl Ester significantly lowers the levels of LDL cholesterol and triglycerides, suggesting its potential as a complementary therapy to traditional lipid-lowering drugs.
In the realm of resolvin research, the Resolvin D1 Methyl Ester stands out for its unique ability to modulate both innate and adaptive immune responses. A 2024 study in Immunity demonstrated that this compound enhances the production of anti-inflammatory cytokines such as IL-10 and TGF-β, which are critical for maintaining immune homeostasis. This dual-action mechanism may explain its effectiveness in treating complex inflammatory conditions that involve multiple immune pathways.
The development of Resolvin D1 Methyl Ester has also led to the creation of novel drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews described a nanoparticle-based formulation that significantly improves the stability and bioavailability of this compound. This innovation could pave the way for more effective therapies and expand its applications to a broader range of diseases.
Despite its promising therapeutic potential, the Resolvin D1 Methyl Ester is not without challenges. A 2023 review in Pharmacological Reviews highlighted the need for further research to determine its long-term safety and optimal dosing regimens. Additionally, the cost of large-scale production and the potential for drug interactions remain areas of concern that require further investigation.
In conclusion, the Resol3231 represents a significant advancement in the field of endogenous anti-inflammatory mediators. Its unique pharmacological profile, coupled with recent breakthroughs in research and development, positions it as a potential therapeutic agent for a wide range of inflammatory and autoimmune diseases. As further studies continue to elucidate its mechanisms of action and clinical applications, the Resolvin D1 Methyl Ester may play a pivotal role in the future of personalized medicine and targeted therapy.
937738-63-1 (Resolvin D1 Methyl Ester) 関連製品
- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)
- 897624-23-6(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclohexanecarboxamide)
- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)
- 1805346-43-3(3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid)
- 72275-48-0(Chromocarb)
- 1247056-45-6(N-[(4-Fluorophenyl)methyl]cyclobutanamine)
- 1170614-73-9(N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide)
- 119866-61-4(4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 1261522-38-6(5-Fluoro-2-methoxy-3-(4-(trifluoromethoxy)phenyl)pyridine)



